KP372-1
Overview
Description
KP372-1 is a potent inhibitor of the protein kinase B (Akt) pathway, which plays a crucial role in regulating cell proliferation, survival, and metabolism. This compound has garnered significant attention in cancer research due to its ability to induce apoptosis (programmed cell death) and inhibit tumor growth .
Mechanism of Action
Target of Action
KP372-1, also known as 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one or KP-17483, primarily targets the redox enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), and the AKT protein . NQO1 is a key enzyme involved in cellular defense against oxidative stress and carcinogenesis . AKT, on the other hand, is a central node in the PI3K pathway, which regulates cell proliferation and survival .
Mode of Action
this compound acts as a redox cycling agent for NQO1, inducing extensive reactive oxygen species (ROS) generation . This ROS generation amplifies DNA damage, leading to cancer cell death . Additionally, this compound inhibits AKT, blocking signaling through the PI3K pathway .
Biochemical Pathways
The biochemical pathways affected by this compound involve the FOXO3a/GADD45α pathway and the PI3K/AKT/mTOR signaling pathway . This compound induces a transient and dramatic AKT hyperactivation that inhibits DNA repair by regulating the FOXO3a/GADD45α pathway . This action enhances the lethality of PARP inhibitors and helps overcome resistance to these inhibitors .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. It is known that the compound’s levels in blood, tumor, liver, and brain can be assessed by lc-ms/ms analyses .
Result of Action
The primary result of this compound’s action is the induction of apoptosis and anoikis in cancer cells . By causing robust DNA damage, including DNA breaks, this compound hyperactivates the central DNA damage sensor protein poly(ADP-ribose) polymerase 1 (PARP1) and activates caspase-3 to initiate cell death .
Action Environment
The action environment of this compound is largely dependent on the cellular context, particularly the expression levels of NQO1 . This compound is more potent against cancer cells that overexpress NQO1 . Furthermore, the combination of this compound with other agents, such as PARP inhibitors, can enhance cytotoxicity in cancer cells .
Biochemical Analysis
Biochemical Properties
“KP372-1” targets the redox enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), to induce extensive reactive oxygen species (ROS) generation . This interaction amplifies DNA damage, leading to cancer cell death . It also inhibits the phosphorylation of Akt and its downstream targets .
Cellular Effects
“this compound” has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It has a significant impact on cell signaling pathways, particularly the PI3K/AKT/mTOR pathway . It also influences gene expression, as it has been found to inhibit DNA repair by regulating the FOXO3a/GADD45α pathway .
Molecular Mechanism
The molecular mechanism of “this compound” involves the inhibition of Akt, leading to the dephosphorylation of several downstream targets . It also induces DNA damage by generating ROS through the redox cycling of NQO1 . This DNA damage hyperactivates the central DNA damage sensor protein poly(ADP-ribose) polymerase 1 (PARP1) and activates caspase-3 to initiate cell death .
Temporal Effects in Laboratory Settings
It has been reported that the combination treatment of “this compound” and a PARP inhibitor induced a transient and dramatic AKT hyperactivation .
Metabolic Pathways
“this compound” is involved in the PI3K/AKT/mTOR signaling pathway . It targets NQO1, a key enzyme in the cellular antioxidant defense system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KP372-1 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This involves the construction of the central scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
KP372-1 undergoes several types of chemical reactions, including:
Substitution: Various substitution reactions can be employed to modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: NAD(P)H in the presence of NQO1.
Solvents: Dimethyl sulfoxide (DMSO), methanol, or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as DNA adducts resulting from its interaction with cellular DNA.
Scientific Research Applications
KP372-1 has a wide range of applications in scientific research:
Cancer Research: It is extensively used to study the inhibition of the Akt pathway in various cancers, including head and neck squamous cell carcinoma and pancreatic cancer
Cell Biology: Researchers use this compound to investigate the mechanisms of apoptosis and anoikis (detachment-induced cell death) in cancer cells.
Drug Development: The compound serves as a lead molecule for developing new anticancer drugs targeting the Akt pathway.
Comparison with Similar Compounds
KP372-1 is unique among Akt inhibitors due to its dual mechanism of action involving both Akt inhibition and redox cycling. Similar compounds include:
MK-2206: Another Akt inhibitor, but it does not have the redox cycling activity of this compound.
GSK690693: A pan-Akt inhibitor with a broader spectrum of activity but less specificity for redox cycling.
Perifosine: An Akt pathway inhibitor that also affects other signaling pathways, making it less selective compared to this compound.
This compound stands out due to its potent and selective inhibition of Akt, combined with its ability to induce oxidative stress through redox cycling .
Biological Activity
KP372-1 is a small-molecule inhibitor primarily targeting the Akt signaling pathway, which plays a crucial role in cell survival and proliferation. This compound has garnered attention for its potential therapeutic applications in various cancers, including head and neck cancer (HNSCC) and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Inhibition of Akt Pathway
this compound is known to inhibit the phosphorylation of Akt at key residues (Ser473 and Thr308), leading to decreased activation of downstream targets such as p70S6 kinase and BAD. This inhibition results in reduced cell proliferation and increased apoptosis across various cancer cell lines. In HNSCC models, this compound demonstrated a significant reduction in cell viability and induced both anoikis (a form of programmed cell death) and apoptosis .
Induction of DNA Damage
Recent studies have revealed that this compound acts as a redox cycling agent, particularly in NQO1-expressing pancreatic cancer cells. It generates reactive oxygen species (ROS), leading to substantial DNA damage. This damage activates poly(ADP-ribose) polymerase 1 (PARP1), which further contributes to apoptosis through the activation of caspase-3 . The compound has been shown to be significantly more potent than other NQO1 substrates, such as β-lapachone, indicating its strong cytotoxic effects on cancer cells while sparing normal cells .
Efficacy in Cancer Models
Head and Neck Cancer
In vitro studies using HNSCC cell lines demonstrated that this compound effectively blocked EGF-induced Akt phosphorylation and inhibited cell proliferation with an IC50 of approximately 250 nM. The treatment led to a marked decrease in the phosphorylation of the S6 ribosomal protein, a downstream target of Akt signaling .
Acute Myeloid Leukemia
this compound has shown promising results in AML models by inhibiting both PDK1 and FLT3 pathways. It induced rapid ROS generation, mitochondrial dysfunction, and subsequent apoptosis in AML cell lines and primary samples. Notably, it did not affect normal CD34+ cells, suggesting a degree of selectivity for malignant cells .
Case Studies
Study | Cancer Type | Findings |
---|---|---|
HNSCC Study | Head and Neck Cancer | This compound inhibited Akt phosphorylation and induced apoptosis in HNSCC cell lines . |
AML Study | Acute Myeloid Leukemia | Induced apoptosis irrespective of FLT3 status; decreased colony-forming ability with IC50 < 100 nM . |
Pancreatic Cancer Study | Pancreatic Cancer | Induced significant DNA damage via ROS generation; hyperactivated PARP1 leading to enhanced cytotoxicity . |
Properties
IUPAC Name |
10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOAASSUQIXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8N12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374996-60-7 | |
Record name | 1374996-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.